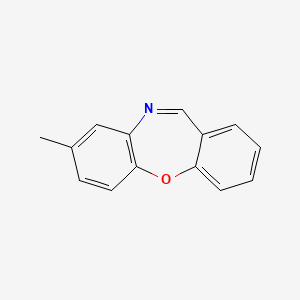
8-Methyldibenzo(b,f)(1,4)oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyldibenzo(b,f)(1,4)oxazepine is a heterocyclic compound that belongs to the dibenzooxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring. The presence of a methyl group at the 8th position further distinguishes it from other dibenzooxazepine derivatives. Compounds in this family are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale cyclocondensation reactions using similar starting materials. The use of catalysts such as copper can enhance the efficiency of these reactions. Additionally, methods like the Ugi four-component reaction followed by intramolecular O-arylation have been employed to produce dibenzooxazepine derivatives .
化学反応の分析
Types of Reactions: 8-Methyldibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzooxazepine derivatives, which can exhibit different pharmacological properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a probe for studying biological processes due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-Methyldibenzo(b,f)(1,4)oxazepine involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, influencing neurotransmitter release and uptake. The compound’s effects on calcium channels and histamine receptors have also been documented, contributing to its diverse pharmacological profile .
類似化合物との比較
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the methyl group.
Dibenzo(b,e)(1,4)oxazepine: An isomer with a different ring fusion pattern.
Dibenzo(c,f)(1,2)oxazepine: Another isomer with a distinct ring structure.
Uniqueness: 8-Methyldibenzo(b,f)(1,4)oxazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .
生物活性
8-Methyldibenzo(b,f)(1,4)oxazepine is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a dibenzo fused ring system with an oxazepine moiety. Its molecular formula is C13H11N with a molecular weight of approximately 197.23 g/mol. The presence of the methylene group at the 8-position contributes to its unique chemical reactivity and biological profile.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H11N |
| Molecular Weight | 197.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that dibenzo[b,f][1,4]oxazepine derivatives exhibit significant biological activities, particularly in their interaction with various receptors. For instance, studies have shown that these compounds can act as ligands for histamine receptors and other G-protein-coupled receptors (GPCRs).
Histamine Receptor Interaction
In a study focused on the pharmacological characterization of dibenzo[b,f][1,4]oxazepines, it was found that these compounds demonstrated varying affinities for histamine receptors. Specifically, this compound was noted for its potential dual activity at H1 and H4 receptors, suggesting its utility in treating conditions like allergies and inflammation .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. The compound's interaction with histamine receptors can influence pathways related to allergic responses and neuropsychiatric disorders.
Case Studies
- Histone Deacetylase Inhibition : Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepine can serve as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. This property suggests that this compound may have potential as an anticancer agent by altering gene expression through epigenetic mechanisms .
- Antipsychotic Activity : Some studies have linked dibenzo[b,f][1,4]oxazepines with antipsychotic effects similar to those observed with established medications like loxapine. The modulation of serotonin and dopamine pathways could provide therapeutic benefits for psychiatric conditions .
Table 2: Summary of Biological Activities
特性
CAS番号 |
55113-22-9 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
3-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)15-9-11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
InChIキー |
KQLZLXUHKFVMTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















